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Compound of Interest

Compound Name:
2-(1-Methyl-piperidin-4-yloxy)-

ethanol

CAS No.: 1353983-03-5

Cat. No.: B2921638

Get Quote

Executive Summary
The 1-methyl-piperidine ether motif is a pharmacophore central to numerous antihistamines

(e.g., Diphenylpyraline), analgesics, and psychoactive substances. Structural elucidation of

these compounds requires a precise understanding of how the ether linkage and the tertiary

amine interact under different ionization energies.

This guide provides a comparative analysis of fragmentation pathways, contrasting Electron

Ionization (EI) and Electrospray Ionization (ESI).[1] It details the mechanistic causality between

the N-methyl group and observed spectral peaks, offering a field-proven framework for

metabolite identification and impurity profiling.

Mechanistic Foundations
The fragmentation of 1-methyl-piperidine ethers is governed by two competing charge sites:

the tertiary nitrogen and the ether oxygen.

1.1 The "Switch" Mechanism
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Nitrogen-Driven (Alpha-Cleavage): The lone pair on the N-methyl nitrogen facilitates

homolytic cleavage of the adjacent C-C bond. This is the dominant pathway in EI, producing

stable iminium ions.[1]

Oxygen-Driven (Inductive Cleavage): The electronegative ether oxygen induces heterolytic

cleavage of the C-O bond. This pathway is amplified when the ether substituent (R) can form

a stable carbocation (e.g., a benzhydryl group).

1.2 Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways for a generic 1-

methyl-piperidine ether under Electron Ionization (70 eV).
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Figure 1: Competitive fragmentation pathways under Electron Ionization (EI). The pathway

choice is dictated by the stability of the resulting carbocation (R+) versus the iminium ion.

Comparative Analysis: EI vs. ESI
The choice of ionization technique radically alters the spectral fingerprint. The table below

compares the performance and data output for the 1-methyl-piperidine ether class, using

Diphenylpyraline (MW 281.39) as a reference standard.

Table 1: Spectral Fingerprint Comparison
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Feature Electron Ionization (EI)
Electrospray Ionization
(ESI-MS/MS)

Energy Regime Hard Ionization (70 eV)
Soft Ionization (Low internal

energy)

Primary Ion
Molecular Ion (

) often weak/absent

Protonated Molecule (

) dominant

Base Peak Mechanism
Inductive Cleavage (C-O bond

break)

Collision Induced Dissociation

(CID)

Key Diagnostic Ion 167 (Diphenylmethyl cation) 167 (Diphenylmethyl cation)

Secondary Ions

58 (Dimethylaminomethylene)

96/98 (Piperidine ring

fragments)

116 (1-Methyl-4-

hydroxypiperidine)

98 (Loss of water from

piperidine ring)

Structural Insight

Excellent for fingerprinting the

hydrophobic ether tail (R-

group).

Superior for confirming the

intact piperidine head-group.

Critical Insight: The "Methyl" Shift
When analyzing unknown metabolites, distinguishing between the parent (1-methyl) and the

des-methyl metabolite is critical.

1-Methyl Parent: Shows strong

58 fragment (CH

=N

(CH

)=CH

).
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Des-Methyl Metabolite: The

58 peak disappears, replaced by

44 (CH

=N

(H)=CH

). This -14 Da shift is diagnostic.

Experimental Protocols
To ensure reproducible fragmentation data, the following protocols standardize the energy

deposition in the molecule.

Protocol A: GC-MS (EI) for Impurity Profiling
Objective: Generate library-searchable spectra for structural confirmation.

Sample Prep: Dissolve 1 mg sample in 1 mL Methanol (HPLC grade). Derivatization is

generally not required for ethers, unlike alcohols.

Step-by-Step Workflow:

Inlet: Splitless injection at 250°C. High temperature ensures rapid volatilization without

thermal degradation of the ether bond.

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

Oven Program: Hold 60°C (1 min)

Ramp 20°C/min to 300°C

Hold 5 min.

Source: 230°C, 70 eV.

Data Validation: Check for the presence of the
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58 ion. If absent, suspect thermal degradation or N-demethylation.

Protocol B: LC-MS/MS (ESI) for Metabolite ID
Objective: Identify phase I metabolites (N-demethylation, N-oxidation).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Formic acid is crucial to

protonate the piperidine nitrogen).

Step-by-Step Workflow:

Ion Source: ESI Positive Mode. Source Temp: 350°C.

Scan Mode: Product Ion Scan (MS2).

Precursor Selection: Select

(e.g.,

282.2 for Diphenylpyraline).

Collision Energy (CE): Ramp CE from 10 to 40 eV.

Why? Low CE (10-20 eV) preserves the piperidine ring (

116). High CE (>30 eV) forces the cleavage of the ether bond to generate the carbocation
(

167).

Validation: Verify the "Crossover Point"—the CE at which the intensity of the parent ion

equals the intensity of the major fragment. This is a reproducible physicochemical constant

for the molecule.

Case Study: Diphenylpyraline
Compound: 4-diphenylmethoxy-1-methylpiperidine Context: A potent antihistamine where the

ether linkage stability is key to bioavailability.

Fragmentation Logic:
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Ionization: The molecule ionizes at the basic nitrogen.[1]

Trigger: Under CID (ESI), the proton transfers to the ether oxygen (via internal H-bonding or

proximity).

Cleavage: The C-O bond breaks.[2] The charge preferentially stays on the diphenylmethyl

group due to resonance stabilization by the two phenyl rings.

Result: The base peak is almost invariably

167.

Visualizing the ESI-CID Pathway:
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Figure 2: ESI-MS/MS fragmentation pathway of Diphenylpyraline. The thickness of the arrows

indicates the relative probability of the pathway.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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